2-(Diethylamino)-6-methyl-1,3-diazinan-4-one
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Overview
Description
2-(Diethylamino)-6-methyl-1,3-diazinan-4-one is a chemical compound that belongs to the class of diazinanones It is characterized by the presence of a diethylamino group attached to the second carbon, a methyl group attached to the sixth carbon, and a diazinan-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-methyl-1,3-diazinan-4-one typically involves the reaction of diethylamine with a suitable precursor that contains the diazinanone core. One common method is the reaction of diethylamine with 6-methyl-1,3-diazinan-4-one under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including the use of catalysts and temperature control to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-6-methyl-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted diazinanone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cellular function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a local anesthetic with a similar diethylamino group.
Procainamide: 4-amino-N-(2-diethylaminoethyl)benzamide, an antiarrhythmic agent with a diethylaminoethyl group.
Uniqueness
2-(Diethylamino)-6-methyl-1,3-diazinan-4-one is unique due to its specific diazinanone core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-(diethylamino)-6-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C9H19N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h7,9-10H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
ADOGXJAFVCQQQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1NC(CC(=O)N1)C |
Origin of Product |
United States |
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